molecular formula C20H14F3N5O3 B14996536 N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

Cat. No.: B14996536
M. Wt: 429.4 g/mol
InChI Key: QJJKBIHZKXYEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of a benzyl group, a hydroxy group, a methyl group, and a trifluoroacetamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-benzyl-2-hydroxy-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-acetamide
  • N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-acetamide

Uniqueness

N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and enhances its stability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

Molecular Formula

C20H14F3N5O3

Molecular Weight

429.4 g/mol

IUPAC Name

N-(3-benzyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C20H14F3N5O3/c1-10-7-13-14(8-12(10)26-18(30)20(21,22)23)25-16-15(24-13)17(29)28(19(31)27-16)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,26,30)(H,25,27,31)

InChI Key

QJJKBIHZKXYEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(F)(F)F)N=C3C(=N2)C(=O)N(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.